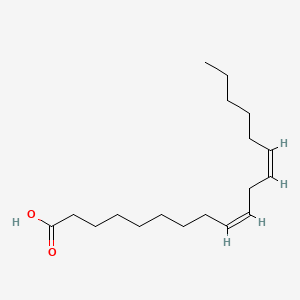

Linoleic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | linoleic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7049-66-3, 30175-49-6, 67922-65-0 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025505 | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil, Colorless to straw-colored liquid | |

CAS No. |

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linolelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

molecular mechanisms of linoleic acid in inflammation

An In-Depth Technical Guide to the Molecular Mechanisms of Linoleic Acid in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Prepared by Gemini, Senior Application Scientist

Abstract

This compound (LA), the most abundant omega-6 polyunsaturated fatty acid (PUFA) in the Western diet, occupies a central and often controversial role in the landscape of inflammation. Historically implicated as a pro-inflammatory agent due to its position as the metabolic precursor to arachidonic acid (AA), recent and more nuanced research has unveiled a complex, context-dependent functionality. This guide provides a detailed exploration of the molecular mechanisms governing LA's influence on inflammatory pathways. We will dissect its metabolic conversion into a diverse array of bioactive lipid mediators, or oxylipins, and examine the downstream signaling cascades they initiate. By delving into the enzymatic processes, key receptor interactions, and the convergence of pro- and anti-inflammatory signals, this document offers an authoritative resource for professionals seeking to understand and therapeutically target the intricate role of this compound in health and disease.

The Metabolic Fate of this compound: A Biochemical Crossroads

The biological impact of this compound is not dictated by the parent molecule itself, but rather by the complex family of oxylipins derived from it. These metabolic pathways are the primary determinants of whether LA will exert a pro- or anti-inflammatory effect. The enzymatic fate of LA is primarily governed by three classes of enzymes: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.

The Arachidonic Acid Cascade: The Classic Pro-Inflammatory Pathway

The most well-characterized pathway begins with the conversion of LA to arachidonic acid (AA). This conversion is a rate-limiting step controlled by the delta-6 and delta-5 desaturase enzymes. Once formed, AA is incorporated into cell membranes and can be liberated by phospholipase A2 in response to inflammatory stimuli[1][2]. Free AA is then metabolized by COX and LOX enzymes to produce potent signaling molecules.

-

Cyclooxygenase (COX) Pathway : Metabolizes AA into prostaglandins and thromboxanes. These eicosanoids are powerful mediators of inflammation, contributing to vasodilation, pain, fever, and platelet aggregation[3][4].

-

Lipoxygenase (LOX) Pathway : Converts AA into leukotrienes and other hydroxyeicosatetraenoic acids (HETEs), which are potent chemoattractants for immune cells and mediators of bronchoconstriction in allergic inflammation[1].

This linear progression from LA to AA to pro-inflammatory eicosanoids forms the basis of the hypothesis that excessive dietary LA promotes a chronic inflammatory state[3][4][5].

Direct Enzymatic Oxidation: A More Nuanced Role

This compound can also be directly metabolized by LOX and CYP enzymes, bypassing the conversion to AA and generating a distinct set of oxylipins with diverse biological activities.

-

Lipoxygenase (LOX) Products : LOX enzymes can directly oxygenate LA to produce hydroxyoctadecadienoic acids (HODEs), such as 9-HODE and 13-HODE[6][7]. These molecules have been shown to exert both pro- and anti-inflammatory effects depending on the cellular context and the specific isomer[8].

-

Cytochrome P450 (CYP) Pathway : CYP epoxygenases metabolize LA into epoxyoctadecenoic acids (EpOMEs), also known as leukotoxins, and their corresponding diols, dihydroxyoctadecenoic acids (DiHOMEs)[9][10][11]. Certain CYP-derived metabolites can induce oxidative stress and activate pro-inflammatory transcription factors in vascular endothelial cells[9]. The balance between the production of EpOMEs and their degradation by soluble epoxide hydrolase (sEH) is a critical regulatory point in inflammation[10].

The interplay between these metabolic pathways is critical. The substrate competition between omega-6 and omega-3 PUFAs for the same enzymes is a key factor in determining the overall inflammatory tone of a cell[12].

Figure 1: Overview of the major metabolic pathways of this compound in inflammation.

Core Signaling Mechanisms: From Receptor to Gene Expression

The oxylipin metabolites of LA exert their effects by binding to specific receptors, primarily nuclear receptors and G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades and ultimately alter gene expression.

Peroxisome Proliferator-Activated Receptors (PPARs): A Key Anti-Inflammatory Hub

PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid metabolism and inflammation[13]. PPARγ, in particular, is a key receptor for LA metabolites and serves as a major anti-inflammatory signaling node.

-

Activation : Both LA and its conjugated this compound (CLA) isomers can bind to and activate PPARγ[14][15].

-

Mechanism of Action : Activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes. Crucially, PPARγ activation can also antagonize the activity of pro-inflammatory transcription factors like NF-κB and AP-1, a mechanism known as transrepression[13][16]. This directly inhibits the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules.

The activation of PPARγ represents a significant anti-inflammatory mechanism for certain LA metabolites, directly counteracting the pro-inflammatory signals from the AA cascade[7].

Pro-Inflammatory Kinase Cascades and Transcription Factors

In contrast to PPARγ-mediated repression, LA and some of its metabolites can activate signaling pathways that drive inflammation, particularly in vascular endothelial cells.

-

PI3K/Akt and ERK1/2 Pathways : Studies have shown that LA can activate the PI3K/Akt and ERK1/2 signaling pathways[17].

-

NF-κB and AP-1 Activation : The activation of these kinase cascades converges on the activation of key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1)[9][17]. This leads to the upregulation of genes encoding for cytokines, chemokines, and adhesion molecules, promoting an inflammatory environment and leukocyte recruitment[17].

The balance between the activation of these pro-inflammatory kinases and the inhibitory signals from pathways like PPARγ is a critical determinant of the ultimate cellular response to LA.

Figure 2: Convergence of pro- and anti-inflammatory signaling pathways modulated by LA.

Deconstructing the Controversy: Why Context is Critical

The conflicting data on whether LA is pro- or anti-inflammatory can be largely reconciled by considering the experimental and physiological context. A systematic review of randomized controlled trials found virtually no evidence that increasing dietary LA increases markers of inflammation in healthy, non-infant humans[3][18]. In fact, some large observational studies have associated higher LA levels with lower inflammation[19].

Several factors can explain these discrepancies:

-

Genetic Variation : The efficiency of converting LA to AA is influenced by genetics, particularly polymorphisms in the FADS1 gene[20]. Individuals with high-activity FADS1 variants may produce more AA from LA, potentially leading to a more pro-inflammatory response to high LA intake[20].

-

Dietary Balance : The inflammatory potential of LA is heavily influenced by the background diet, especially the ratio of omega-6 to omega-3 fatty acids. Omega-3s, like alpha-linolenic acid (ALA), compete for the same metabolic enzymes and produce oxylipins that are generally less inflammatory or actively anti-inflammatory[1][12].

-

Metabolic State : The baseline inflammatory state of an individual or cell type can dictate the response to LA. In the context of pre-existing conditions like alcoholic liver disease, high LA intake can exacerbate liver injury via the induction of a pro-inflammatory response[6].

Therefore, a simplistic "pro-inflammatory" label for this compound is not supported by the current body of evidence[21][22]. Its role is better described as modulatory and highly dependent on genetic, dietary, and pathological context.

Key Experimental Methodologies

To dissect the molecular mechanisms of this compound, a combination of in vitro and analytical techniques is essential. The following protocols provide a framework for investigating the impact of LA and its metabolites.

Protocol 1: In Vitro Macrophage Activation Assay

This protocol assesses the effect of LA or its specific metabolites on the inflammatory response of macrophages, a key cell type in inflammation.

Objective: To measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages following stimulation in the presence or absence of LA/metabolites.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media. For THP-1 monocytes, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Fatty Acid Preparation: Prepare stock solutions of this compound (and/or specific metabolites like 9-HODE, 13-HODE) complexed to fatty acid-free Bovine Serum Albumin (BSA) to ensure solubility and bioavailability.

-

Treatment: Pre-incubate the differentiated macrophages with various concentrations of the LA-BSA complex (or control BSA) for 18-24 hours.

-

Inflammatory Challenge: Stimulate the cells with a Toll-like receptor agonist, such as Lipopolysaccharide (LPS) (100 ng/mL), for 4-6 hours to induce an inflammatory response.

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis.

-

Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Analysis: Compare cytokine levels in LPS-stimulated cells with and without LA pre-treatment to determine if LA enhances or suppresses the inflammatory response.

Self-Validation: The protocol includes a positive control (LPS alone) to ensure the cells are responsive and a negative control (BSA vehicle) to account for any effects of the carrier. A dose-response curve for LA should be generated to identify the optimal concentration.

Protocol 2: Analysis of Oxylipin Profiles by LC-MS/MS

This powerful analytical technique allows for the precise identification and quantification of the various oxylipins produced from LA.

Objective: To create a quantitative profile of LA-derived metabolites produced by cells or found in biological tissues.

Methodology:

-

Sample Preparation: Treat cells (e.g., endothelial cells, macrophages) with this compound as described in Protocol 1. For biological samples (plasma, tissue), collect and immediately freeze at -80°C.

-

Lipid Extraction: Homogenize the sample and perform a solid-phase extraction (SPE) to isolate the lipid fraction. This step is critical for removing interfering substances.

-

Derivatization (Optional): Depending on the specific oxylipins and the sensitivity required, a derivatization step may be included to improve chromatographic separation and ionization efficiency.

-

LC-MS/MS Analysis:

-

Inject the extracted lipid sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the different oxylipins based on their hydrophobicity using a C18 reverse-phase column.

-

Detect and quantify the oxylipins using the mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. A panel of known oxylipin standards must be run to create calibration curves for absolute quantification.

-

-

Data Analysis: Integrate the peak areas for each oxylipin and calculate their concentrations based on the standard curves. Compare the oxylipin profiles between different treatment groups.

Figure 3: General experimental workflow for the analysis of oxylipins using LC-MS/MS.

Therapeutic Implications and Future Directions

The complex present several opportunities for therapeutic intervention in drug development:

-

Targeting Metabolic Enzymes : Modulating the activity of enzymes in the LA metabolic pathways is a promising strategy. For example, inhibitors of soluble epoxide hydrolase (sEH) can increase the levels of potentially anti-inflammatory and vasodilatory EpOMEs, which has therapeutic potential in cardiovascular diseases[10].

-

PPARγ Agonism : Developing selective PPARγ modulators that capture the anti-inflammatory benefits of ligands like CLA without the side effects of full agonists (e.g., thiazolidinediones) is an active area of research for metabolic and inflammatory diseases[13][16].

-

Personalized Nutrition : Understanding how genetic variations like those in FADS1 affect an individual's response to dietary LA could pave the way for personalized dietary recommendations to manage chronic inflammation[20].

Future research should continue to move beyond viewing LA as a single entity and focus on the distinct biological actions of its diverse metabolites. Differentiating the roles of LA versus AA is critical for clarifying their respective contributions to health and disease[22].

Conclusion

The role of this compound in inflammation is not a simple, one-dimensional narrative. It is a complex interplay of competing metabolic pathways, downstream signaling cascades, and crucial contextual factors including genetics and overall dietary patterns. While the conversion of LA to AA can produce potent pro-inflammatory mediators, LA is also the precursor to a host of other oxylipins that can activate powerful anti-inflammatory pathways, such as the PPARγ signaling axis. For researchers and drug development professionals, understanding this duality is paramount. The focus must shift from the general question of whether LA is "good" or "bad" to the more precise investigation of how to therapeutically modulate its metabolism and signaling to promote an anti-inflammatory and health-promoting state.

References

-

Involvement of CYP2C9 in mediating the proinflammatory effects of this compound in vascular endothelial cells. PubMed. [Link]

-

Metabolic and inflammation-related pathways for long-chain... ResearchGate. [Link]

-

Lipid-metabolizing CYPs in the regulation and dysregulation of metabolism. PubMed. [Link]

-

Dietary this compound and Its Oxidized Metabolites Exacerbate Liver Injury Caused by Ethanol via Induction of Hepatic Proinflammatory Response in Mice. PubMed. [Link]

-

The Oxidized this compound Metabolite-Cytochrome P450 System is Active in Biopsies from Patients with Inflammatory Dental Pain. PMC - NIH. [Link]

-

Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and this compound. PubMed. [Link]

-

Modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by Conjugated Fatty Acid in Obesity and Inflammatory Bowel Disease. ACS Publications. [Link]

-

A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI. [Link]

-

New Evidence Further Shows this compound is Beneficial and Not Pro-inflammatory. Soy Nutrition Institute Global. [Link]

-

This compound, Vegetable Oils & Inflammation. PMC - NIH. [Link]

-

Effects of this compound on inflammatory response depend on genes. University of Eastern Finland. [Link]

-

This compound induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling. PubMed. [Link]

-

PPARs and lipid ligands in inflammation and metabolism. PMC - PubMed Central. [Link]

-

Role of Oxylipins in the Inflammatory-Related Diseases NAFLD, Obesity, and Type 2 Diabetes. MDPI. [Link]

-

Excessive dietary this compound induces proinflammatory markers in rat. ResearchGate. [Link]

-

Major lipid influences in the inflammatory cascade. ResearchGate. [Link]

-

Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors. PMC - PubMed Central. [Link]

-

This compound Induces Metabolic Reprogramming and Inhibits Oxidative and Inflammatory Effects in Keratinocytes Exposed to UVB Radiation. PMC - PubMed Central. [Link]

-

Role of this compound-Derived Oxylipins in Cancer. PMC - NIH. [Link]

-

Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors. PubMed. [Link]

-

Conjugated this compound is an activator and ligand for peroxisome proliferator-activated receptor-gamma (PPAR). ResearchGate. [Link]

-

Too much this compound promotes inflammation-doesn't it?. ResearchGate. [Link]

-

Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells. MDPI. [Link]

-

Differentiating the biological effects of this compound from arachidonic acid in health and disease. PubMed. [Link]

-

This compound, vegetable oils & inflammation. ResearchGate. [Link]

-

Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and this compound. ResearchGate. [Link]

-

This compound: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease. NIH. [Link]

-

The Role of α-Linolenic Acid and Its Oxylipins in Human Cardiovascular Diseases. ResearchGate. [Link]

-

Differentiating the Biological effects of this compound from arachidonic acid in health and disease. ResearchGate. [Link]

-

This compound Tied to Lower Inflammation in Major U.S. Study. SNI Global. [Link]

-

Conjugated this compound and inflammatory cell signalling. PubMed. [Link]

-

Role of cytochrome P450 enzymes in oxidized this compound metabolite-mediated inflammatory pain. ResearchGate. [Link]

-

Omega-6 vegetable oils as a driver of coronary heart disease: the oxidized this compound hypothesis. BMJ Journals. [Link]

-

The effects of conjugated this compound supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis. PMC - NIH. [Link]

-

Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids. Spandidos Publications. [Link]

-

This compound, an omega-6 fatty acid that reduces risk for cardiometabolic diseases. Ovid. [Link]

-

Omega-3 PUFAs Lower the Propensity for Arachidonic Acid Cascade Overreactions. PubMed. [Link]

-

Effect of dietary this compound on markers of inflammation in healthy persons: a systematic review of randomized controlled trials. PubMed. [Link]

-

Arachidonic Acid Pathway- The most Comprehensive Explanation - COX-1, COX-2, LOX,Prostaglandin, LTNs. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. This compound, Vegetable Oils & Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dietary this compound and Its Oxidized Metabolites Exacerbate Liver Injury Caused by Ethanol via Induction of Hepatic Proinflammatory Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of CYP 2C9 in mediating the proinflammatory effects of this compound in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of this compound-Derived Oxylipins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PPARs and lipid ligands in inflammation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Conjugated this compound and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of dietary this compound on markers of inflammation in healthy persons: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Tied to Lower Inflammation in Major U.S. Study [sniglobal.org]

- 20. uef.fi [uef.fi]

- 21. New Evidence Further Shows this compound is Beneficial and Not Pro-inflammatory - SNI Global [sniglobal.org]

- 22. Differentiating the biological effects of this compound from arachidonic acid in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Linoleic Acid Signaling in Endothelial Cells: From Metabolic Fate to Vascular Response

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Linoleic acid (LA), the most abundant omega-6 polyunsaturated fatty acid in the Western diet, is a critical modulator of vascular endothelial cell function. While essential for cellular processes, LA and its myriad metabolites can initiate complex signaling cascades that profoundly influence vascular homeostasis, inflammation, and the pathogenesis of atherosclerosis. This guide provides a detailed exploration of the signaling pathways activated by this compound in endothelial cells. We will dissect the metabolic conversion of LA into potent signaling molecules, delineate the core intracellular signaling networks—including the NF-κB, MAPK, and ROS pathways—and describe the resulting functional consequences on the endothelium. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to investigate these critical biological processes.

Introduction: The Endothelium and the Double-Edged Sword of this compound

The vascular endothelium, a delicate monolayer of cells lining the interior of blood vessels, is a dynamic and critical interface that maintains cardiovascular homeostasis.[1][2] It orchestrates vascular tone, permeability, and the inflammatory response. Endothelial dysfunction is recognized as a key initiating event in the development of atherosclerosis.[3][4]

This compound (LA), an essential fatty acid, is a major component of cell membranes and a precursor to a host of signaling molecules.[5] Its increased consumption in recent decades has placed its metabolic and signaling roles under intense scrutiny.[6] While necessary for health, an overabundance of LA and its oxidized metabolites can trigger pro-inflammatory and pro-atherogenic responses within the endothelium.[5][7][8] This guide navigates the intricate signaling pathways governed by LA, providing a framework for understanding its dual role in endothelial biology.

Metabolic Fates of this compound: The Genesis of Bioactive Mediators

Upon entering the endothelial cell, this compound is not merely a structural component; it is a substrate for several enzymatic and non-enzymatic pathways that generate a diverse array of potent signaling molecules known as oxylipins.[9][10] The specific metabolic route determines the ultimate biological effect.

-

Cyclooxygenase (COX) Pathway: This pathway converts polyunsaturated fatty acids into prostanoids. While arachidonic acid is the primary substrate, some LA-derived metabolites can be formed.[11][12]

-

Lipoxygenase (LOX) Pathway: The 15-lipoxygenase (15-LOX) enzyme metabolizes LA into 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is then rapidly reduced to the more stable 13-hydroxyoctadecadienoic acid (13-HODE).[13][14][15] These metabolites are key regulators of inflammation and cell adhesion.[13][16]

-

Cytochrome P450 (CYP450) Pathway: CYP epoxygenases convert LA into epoxyoctadecenoic acids (EpOMEs), also known as vernolic acids, while CYP hydroxylases produce hydroxyoctadecadienoic acids (HODEs).[11][12] The epoxygenase metabolites, in particular, have roles in regulating vascular tone.[11][17]

-

Non-Enzymatic Oxidation: As a polyunsaturated fatty acid, LA is highly susceptible to non-enzymatic oxidation by reactive oxygen species (ROS), generating a complex mixture of oxidized LA metabolites (OXLAMs).[6][9] These OXLAMs are implicated in mitochondrial dysfunction and inflammation.[6][18]

Caption: Metabolic pathways of this compound in endothelial cells.

Core Signaling Cascades Activated by this compound

LA and its derivatives orchestrate a pro-inflammatory phenotype in endothelial cells primarily through the activation of stress-responsive signaling pathways. These cascades converge on the nucleus to alter gene expression, promoting an atherogenic state.

Oxidative Stress and NF-κB-Mediated Inflammation

A primary mechanism of LA-induced endothelial activation is the generation of oxidative stress.[4][7][19] This redox imbalance is a potent trigger for the canonical pro-inflammatory signaling pathway mediated by Nuclear Factor-kappa B (NF-κB).

-

ROS Production: Exposure of endothelial cells to LA increases the intracellular production of Reactive Oxygen Species (ROS).[4][20]

-

IκB Degradation: ROS accumulation leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.[19]

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (p50/p65), allowing it to translocate into the nucleus.[19]

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, driving the transcription of adhesion molecules (VCAM-1, ICAM-1, E-selectin) and cytokines (IL-6, IL-8).[3][5][19][21]

This cascade transforms the normally quiescent endothelial surface into a highly adhesive and pro-inflammatory state, promoting leukocyte recruitment—a critical step in atherosclerotic plaque formation.

Caption: LA-induced NF-κB activation via oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of serine/threonine kinases—including ERK1/2, p38, and JNK—are central hubs that convert extracellular stimuli into intracellular responses. LA is a potent activator of these cascades in endothelial cells.[5]

-

p38 MAPK: Activation of p38 MAPK is a rapid event following LA exposure, often occurring within minutes.[5] It is considered an upstream event that can contribute to subsequent pathway activation.

-

ERK1/2 and PI3K/Akt: The extracellular signal-regulated kinase (ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways are also significantly activated by LA, typically over a period of 3 to 6 hours.[5] Pharmacological inhibition of these pathways has been shown to reduce LA-induced NF-κB activation and the expression of VCAM-1, demonstrating their critical role in mediating the inflammatory effects of LA.[5][17]

These MAPK pathways act in concert with the NF-κB system to orchestrate the full inflammatory gene expression program in response to LA.

Caption: Role of MAPK and PI3K/Akt pathways in LA-mediated inflammation.

Calcium and Peroxynitrite Signaling

Beyond ROS, LA can mobilize other second messengers to propagate its effects.

-

Intracellular Calcium: LA exposure can lead to an increase in intracellular calcium concentrations ([Ca2+]i).[21] This calcium signal contributes to the expression of adhesion molecules like E-selectin, further enhancing the inflammatory response.[21]

-

Peroxynitrite Formation: LA can increase levels of nitric oxide (NO) and superoxide, which rapidly react to form peroxynitrite, a potent and damaging reactive nitrogen species.[21] The resulting increase in nitrotyrosine levels, a marker of peroxynitrite-mediated damage, signifies another layer of LA-induced cellular stress.[21]

Functional Consequences of this compound Signaling

The activation of these signaling pathways culminates in a series of functional changes in the endothelium that are characteristic of a dysfunctional, pro-atherogenic state.

| Functional Consequence | Key Mediators & Pathways | Cellular Outcome |

| Endothelial Activation & Inflammation | NF-κB, MAPK, ROS | Upregulation of VCAM-1, ICAM-1, E-selectin; Secretion of IL-6, IL-8.[5][19][21] |

| Increased Barrier Permeability | Disruption of cell junctions | Increased transendothelial movement of albumin and lipoproteins.[4][8][22] |

| Apoptosis | 13-HPODE, Oxidative Stress | Programmed cell death, leading to loss of endothelial integrity.[14][15] |

| Altered Vasomotor Tone | eNOS, EETs | Dysregulation of nitric oxide production and altered vascular relaxation.[3][11][23] |

| Angiogenesis | EETs, MAPK, PI3K/Akt | Promotion of endothelial cell proliferation and migration.[17] |

Key Experimental Methodologies

Investigating the effects of this compound requires robust and validated experimental systems. The following protocols provide a foundation for studying LA signaling in vitro.

Protocol 1: Primary Endothelial Cell Culture for Lipid Studies

Rationale: Primary cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), provide a physiologically relevant model. Proper handling and culture conditions are paramount for reproducible results.

Methodology:

-

Vessel Coating: Coat T-75 flasks or culture dishes with a suitable attachment factor. A gelatin-based coating solution or fibronectin (2 µg/cm²) is recommended.[24][25] Incubate the coated vessel at 37°C for at least 2 hours (or overnight for fibronectin).[25][26] Aspirate the excess solution before seeding cells.

-

Cell Thawing: Quickly thaw a cryovial of primary endothelial cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed complete endothelial growth medium.

-

Seeding: Centrifuge the cells at 200 x g for 5 minutes to pellet the cells and remove residual DMSO.[24] Resuspend the pellet in fresh medium and seed onto the pre-coated vessel at a density of 5,000–10,000 cells/cm².

-

Maintenance: Culture cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.[25] Passage the cells when they reach 70-90% confluency using a trypsin/EDTA solution.[26] Do not allow primary cells to become fully confluent for extended periods.

Protocol 2: Preparation and Application of this compound

Rationale: this compound is hydrophobic and must be complexed with a carrier protein, typically bovine serum albumin (BSA), to ensure its solubility and bioavailability in aqueous culture medium.

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% ethanol.

-

LA-BSA Complex Preparation: a. In a sterile tube, add the required volume of the 10 mM LA stock solution. b. Under a gentle stream of nitrogen gas, evaporate the ethanol until a thin lipid film remains. c. Add pre-warmed (37°C) culture medium containing fatty acid-free BSA (typically a 5-10% solution) to the lipid film. The molar ratio of LA to BSA should be between 3:1 and 5:1. d. Vortex vigorously and incubate at 37°C for 30-60 minutes to allow complex formation.

-

Cell Treatment: Sterilize the LA-BSA complex by passing it through a 0.22 µm filter. Dilute the complex to the final desired concentration (e.g., 90 µM) in fresh culture medium and apply to the endothelial cell monolayers for the desired time (e.g., 6-24 hours).[3][4][22]

Protocol 3: Western Blot Analysis of MAPK Activation

Rationale: Western blotting allows for the semi-quantitative detection of changes in protein phosphorylation, which is a direct indicator of kinase activation.

Caption: Standard workflow for Western blot analysis.

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 0.5 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[27] Scrape the cells, sonicate briefly, and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.[28]

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[29]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). b. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2, anti-phospho-p38) diluted in blocking buffer. c. Wash the membrane extensively with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Capture the image and perform densitometry analysis. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., GAPDH, β-actin).[30]

Protocol 4: Measurement of Intracellular ROS

Rationale: Fluorescent probes allow for the quantification of intracellular ROS generation, providing a direct measure of oxidative stress.

Methodology:

-

Cell Seeding: Seed endothelial cells in a black, clear-bottom 96-well plate or on glass coverslips. Allow cells to adhere overnight.

-

LA Treatment: Treat cells with the LA-BSA complex for the desired duration. Include a positive control (e.g., H₂O₂) and an untreated control.

-

Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Load the cells with a ROS-sensitive fluorescent probe, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA), at a final concentration of 5-10 µM in serum-free medium for 30 minutes at 37°C.[31]

-

Measurement: Wash the cells again to remove excess probe. Add clear, colorless medium or PBS to the wells.

-

Analysis: Immediately measure the fluorescence using a fluorescence plate reader (Ex/Em ~495/525 nm) or visualize the cells using a fluorescence microscope. The fluorescence intensity is directly proportional to the amount of intracellular ROS.

Conclusion and Future Perspectives

The signaling pathways initiated by this compound and its metabolites in endothelial cells are complex and deeply intertwined. The evidence strongly indicates that while LA is an essential fatty acid, its overabundance, particularly in the context of a pro-oxidative environment, can activate signaling cascades that promote endothelial dysfunction, inflammation, and atherosclerosis.[5][7] The activation of NF-κB and MAPK pathways, driven by increased oxidative stress, appears to be a central mechanism in this process.[5][19]

For researchers and drug development professionals, understanding these pathways is crucial for identifying novel therapeutic targets. Future research should focus on:

-

Metabolite Specificity: Delineating the precise signaling roles of individual OXLAMs, HODEs, and EpOMEs.

-

Pathway Crosstalk: Investigating the complex interplay and feedback loops between the NF-κB, MAPK, ROS, and PPAR signaling networks.

-

Therapeutic Modulation: Developing strategies to either inhibit the pro-inflammatory arms of LA signaling or promote the generation of its anti-inflammatory or pro-resolving metabolites.

By continuing to unravel the intricacies of this compound signaling, we can pave the way for new interventions to preserve endothelial function and combat cardiovascular disease.

References

- Toborek M, Hennig B. (2001). The role of this compound in endothelial cell gene expression.

- Hennig B, et al. (2006). This compound induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling. The Journal of Nutritional Biochemistry.

- Saraswathi V, et al. (2004). This compound-induced endothelial activation: Role of calcium and peroxynitrite signaling. Journal of the American College of Nutrition.

- Birukova AA, et al. (2005).

- Birukova AA, et al. (2005).

- Zhao P, et al. (2019).

- Campbell WB, et al. (2005). Arachidonic Acid Metabolites as Endothelium-Derived Hyperpolarizing Factors. Hypertension.

- Hennebelle M, et al. (2022). Oxidized this compound metabolites regulate neuronal morphogenesis in vitro. PMC.

- Unknown Author. (n.d.). Crosstalk in the Arachidonic Acid Cascade. Cayman Chemical.

- Hennig B, et al. (1988).

- Buchanan MR, et al. (1995). 13-Hydroxyoctadecadienoic acid (13-HODE)

- DiNicolantonio JJ, O'Keefe JH. (2018). Omega-6 vegetable oils as a driver of coronary heart disease: the oxidized this compound hypothesis. BMJ.

- Michaelis UR, et al. (2005).

- Knobbe, C. (2023). Oxidized this compound: The Hidden Driver of Modern Metabolic Crisis. Almanac A1C.

- M. Lippolis, et al. (2016). Apoptosis of Endothelial Cells by 13-HPODE Contributes to Impairment of Endothelial Barrier Integrity. PubMed.

- Hennig B, et al. (1996).

- Satoh K. (2013). This compound. A novel mechanism of endothelial cell dysfunction.

- Stark K, et al. (1997). 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently. PubMed.

- Taha AY. (2020). This compound and Its Oxidized Metabolites: Exposure, Bioavailability and Brain Metabolism. eScholarship.

- Hennebelle M, et al. (2019).

- Ghosh A, et al. (2017).

- Ecker J, et al. (2009). Influence of conjugated linoleic acids on functional properties of vascular cells. British Journal of Nutrition.

- Pușcaș A, et al. (2020). Polyunsaturated Fatty Acids Induce ROS Synthesis in Microvascular Endothelial Cells. MDPI.

- Wang Y, et al. (2003).

- Pinto M, et al. (2023). Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells. MDPI.

- Lennard DE, et al. (2014).

- Hennig B, et al. (2000). Fatty acid-mediated activation of vascular endothelial cells. PubMed.

- Lippolis M, et al. (2016). Apoptosis of Endothelial Cells by 13-HPODE Contributes to Impairment of Endothelial Barrier Integrity. PMC.

- Du X, et al. (2014). Oleic Acid increases Mitochondrial Reactive Oxygen Species Production and Decreases Endothelial Nitric Oxide Synthase Activity in Cultured Endothelial Cells.

- Traver S, et al. (2022).

- Li J, et al. (1998). MAP Kinase Activation by Flow in Endothelial Cells.

- Fan, Z. (n.d.). Culture of Primary Human Endothelial Cells. Penn Medicine.

- Unknown Author. (n.d.). Primary Endothelial Cell Culture Protocol. Cell Biologics.

- Quintero M, et al. (2018). The Relationship Between Reactive Oxygen Species and Endothelial Cell Metabolism. Frontiers in Physiology.

- Unknown Author. (n.d.). Western blot of protein expressions related to the MAPK/ERK signaling...

- Unknown Author. (n.d.). Special Cell & Tissure Culture/Endothelial Cell Culture Protocols. Protocol Online.

- Sena CM, et al. (2013).

- Unknown Author. (n.d.). INSTRUCTIONS FOR CULTURING ENDOTHELIAL CELLS. Innoprot.

- Robbesyn F, et al. (1997).

- Unknown Author. (n.d.).

- Li H, et al. (2012). Altered MAPK Signaling in Progressive Deterioration of Endothelial Function in Diabetic Mice. PLoS One.

- Li W, et al. (2007). Protein Kinase C-dependent Protein Kinase D Activation Modulates ERK Signal Pathway and Endothelial Cell Proliferation by Vascular Endothelial Growth Factor. PMC.

- Rios-Lugo J, et al. (2023).

- Peters JM, et al. (2023). Accumulation of this compound by Altered Peroxisome Proliferator-Activated Receptor-α Signaling Is Associated with Age-Dependent Hepatocarcinogenesis in Ppara Transgenic Mice. MDPI.

Sources

- 1. Arachidonic acid cascade in endothelial pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. Cholesterol attenuates this compound-induced endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid-mediated activation of vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. almanac.a1c.io [almanac.a1c.io]

- 7. The role of this compound in endothelial cell gene expression. Relationship to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openheart.bmj.com [openheart.bmj.com]

- 9. escholarship.org [escholarship.org]

- 10. Feeding mice a diet high in oxidized this compound metabolites does not alter liver oxylipin concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. caymanchem.com [caymanchem.com]

- 13. 13-Hydroxyoctadecadienoic acid (13-HODE) metabolism and endothelial cell adhesion molecule expression: effect on platelet vessel wall adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis of Endothelial Cells by 13-HPODE Contributes to Impairment of Endothelial Barrier Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptosis of Endothelial Cells by 13-HPODE Contributes to Impairment of Endothelial Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arachidonic acid epoxygenase metabolites stimulate endothelial cell growth and angiogenesis via mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidized this compound metabolites induce liver mitochondrial dysfunction, apoptosis, and NLRP3 activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of this compound on endothelial cell inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Polyunsaturated Fatty Acids Induce ROS Synthesis in Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound-induced endothelial cell injury: role of membrane-bound enzyme activities and lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Modulation of endothelium function by fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cellbiologics.com [cellbiologics.com]

- 25. innoprot.com [innoprot.com]

- 26. med.upenn.edu [med.upenn.edu]

- 27. ahajournals.org [ahajournals.org]

- 28. Protein Kinase C-dependent Protein Kinase D Activation Modulates ERK Signal Pathway and Endothelial Cell Proliferation by Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. diabetesjournals.org [diabetesjournals.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

The Pivotal Role of Linoleic Acid in Epidermal Barrier Integrity and Ceramide Homeostasis: A Technical Guide

Foreword: Beyond a Simple Moisturizer - Understanding the Architectural Imperative of Linoleic Acid